molecular formula C17H12N2O4S2 B4985677 (5E)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4985677
M. Wt: 372.4 g/mol
InChI Key: KZJZPUZUUSWISA-XNTDXEJSSA-N
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Description

(5E)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine or triethylamine to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) are typical methods.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: In biological research, the compound is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: Preliminary studies suggest that the compound may have therapeutic properties, particularly in the treatment of bacterial infections or cancer. Further research is needed to fully understand its medical potential.

Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which (5E)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group may play a role in redox reactions, while the thiazolidinone ring can interact with biological macromolecules, potentially inhibiting their function.

Comparison with Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Methoxyphenyl Derivatives: Compounds containing a methoxyphenyl group.

    Nitrophenyl Derivatives: Compounds containing a nitrophenyl group.

Uniqueness: The combination of the thiazolidinone ring with both methoxyphenyl and nitrophenyl groups makes this compound unique. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

(5E)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c1-23-13-8-6-12(7-9-13)18-16(20)15(25-17(18)24)10-11-4-2-3-5-14(11)19(21)22/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJZPUZUUSWISA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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